Ethyl 3-(4-oxopiperidin-3-yl)propanoate
Description
Ethyl 3-(4-oxopiperidin-3-yl)propanoate is an ethyl ester derivative featuring a propanoate backbone substituted with a 4-oxopiperidin-3-yl group. The 4-oxopiperidin moiety comprises a six-membered piperidine ring with a ketone functional group at the 4-position. This structural motif is significant in medicinal chemistry, as piperidine derivatives are frequently employed in drug discovery due to their bioavailability and ability to interact with biological targets . While direct data on this compound are absent in the provided evidence, its synthesis can be inferred from analogous methods. For example, similar compounds like ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate are synthesized via alkylation or acylation reactions involving piperidine precursors and ester derivatives . Potential applications of this compound include its use as an intermediate in pharmaceuticals, agrochemicals, or bioactive molecules, given the prevalence of piperidine scaffolds in these domains .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 3-(4-oxopiperidin-3-yl)propanoate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)4-3-8-7-11-6-5-9(8)12/h8,11H,2-7H2,1H3 |
InChI Key |
BPFPAEZNVOYZKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CNCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-oxopiperidin-3-yl)propanoate typically involves the reaction of piperidine derivatives with ethyl acrylate under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at elevated temperatures, typically between 120-160°C, for 16-20 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxopiperidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Ethyl 3-(4-oxopiperidin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and functional groups among Ethyl 3-(4-oxopiperidin-3-yl)propanoate and related compounds:
Physicochemical Properties
- Lipophilicity (LogP): Piperidine derivatives generally exhibit moderate lipophilicity (e.g., XLogP3 = 3.1 for a chromenyl-propanoate analog ). This compound is expected to have a LogP ~2.5–3.5, enhancing membrane permeability.
- Molecular Weight: Estimated ~209.23 g/mol (C₁₀H₁₅NO₃), comparable to other bioactive esters (e.g., Ethyl 3-(methylthio)propanoate: 146.21 g/mol ).
- Solubility : The ketone and ester groups may improve aqueous solubility relative to purely aromatic analogs.
Pharmacological and Functional Activities
- Aroma Compounds: Ethyl 3-(methylthio)propanoate contributes significantly to pineapple aroma (odor activity value = 42.67–91.21 µg·kg⁻¹ in core/pulp) .
- Anticancer Agents: Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate induces apoptosis in cancer cells by inhibiting AIMP2-DX2 .
- Agrochemical Intermediates: Ethyl 3-(isopropylamino)propanoate is used in synthesizing Benfuracarb, a carbamate insecticide .
- Piperidine Derivatives: Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate may serve as a precursor for neuroactive compounds due to its piperidine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
